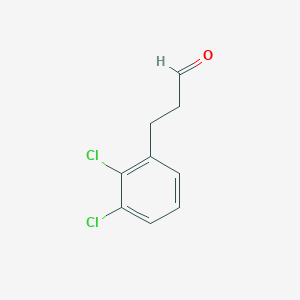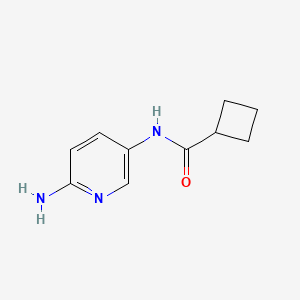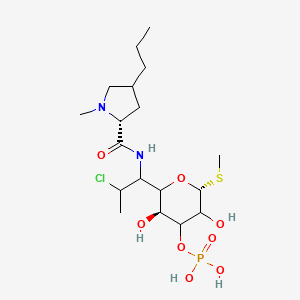![molecular formula C9H10F3N3O2 B12439824 N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and amino groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The chloro group is substituted with an amino group using an appropriate amine under basic conditions.
Formation of the Acetic Acid Derivative: The resulting amino-substituted pyrimidine is then reacted with bromoacetic acid or its ester in the presence of a base to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base (e.g., triethylamine) for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amides, secondary amines.
Aplicaciones Científicas De Investigación
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the amino and acetic acid groups, resulting in different chemical reactivity and biological activity.
4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine:
Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Contains an ester group instead of the aminoacetic acid, leading to different chemical properties and uses.
Uniqueness
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is unique due to the presence of both the amino and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group further enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10F3N3O2 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-[methyl-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H10F3N3O2/c1-5-3-6(9(10,11)12)14-8(13-5)15(2)4-7(16)17/h3H,4H2,1-2H3,(H,16,17) |
Clave InChI |
PVUCJJZPOCIUQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


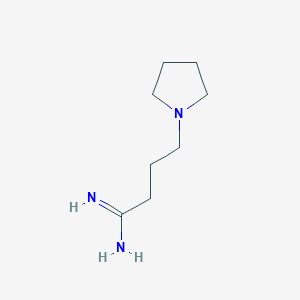

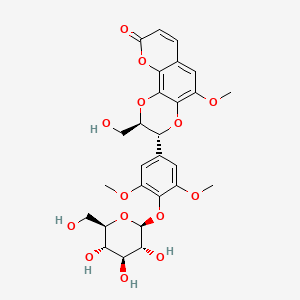
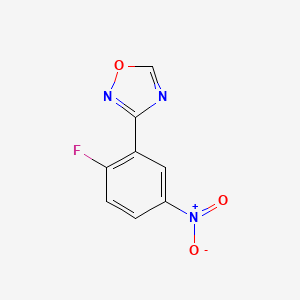
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
